molecular formula C6H4N4O3 B2517053 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one CAS No. 22902-67-6

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one

Cat. No.: B2517053
CAS No.: 22902-67-6
M. Wt: 180.123
InChI Key: TXAMXRHQYUGXOV-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that features an imidazo[4,5-B]pyridine core structure. This compound is notable for its nitro group at the 5-position, which imparts unique chemical properties and reactivity. It is used in various scientific research fields due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one typically involves the nitration of 1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one. This nitration can be performed using nitric acid under controlled temperature conditions. For instance, nitration at 0–5°C and 60°C yields 5-nitro and 5,6-dinitro derivatives, respectively .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAMXRHQYUGXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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